molecular formula C14H15NO2 B588427 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one CAS No. 448905-82-6

3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one

Cat. No.: B588427
CAS No.: 448905-82-6
M. Wt: 229.279
InChI Key: DLHIPWLSQXISAB-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one is an organic compound that features a methoxyphenyl group and a pyrrole ring connected by a propanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one typically involves the reaction of 4-methoxybenzaldehyde with pyrrole in the presence of a base, followed by a condensation reaction with acetone. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological effects may lead to the development of new therapeutic agents.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl group and pyrrole ring can participate in various binding interactions, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxyphenyl)-1-(pyrrol-1-yl)propan-1-one: Similar structure but with a hydroxy group instead of a methoxy group.

    3-(4-Methylphenyl)-1-(pyrrol-1-yl)propan-1-one: Features a methyl group instead of a methoxy group.

    3-(4-Chlorophenyl)-1-(pyrrol-1-yl)propan-1-one: Contains a chlorine atom in place of the methoxy group.

Uniqueness

3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-pyrrol-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-17-13-7-4-12(5-8-13)6-9-14(16)15-10-2-3-11-15/h2-5,7-8,10-11H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHIPWLSQXISAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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